molecular formula C11H15ClN2 B1474879 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine CAS No. 1691176-76-7

1-(2-Chloro-4-methylbenzyl)azetidin-3-amine

Cat. No.: B1474879
CAS No.: 1691176-76-7
M. Wt: 210.7 g/mol
InChI Key: RBLKJHOEFRJVDM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)azetidin-3-amine is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This amine-functionalized azetidine features a 2-chloro-4-methylbenzyl group attached to the nitrogen atom of the azetidine ring. The azetidine ring, a four-membered saturated heterocycle, is recognized as a valuable pharmacophore and is increasingly used as a scaffold in drug discovery to influence the physicochemical and metabolic properties of potential therapeutic agents . The primary research application of this compound is as a versatile chemical building block . Its molecular structure, which incorporates both a rigid azetidine ring and a primary amine functional group, makes it a suitable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to create a diverse array of derivatives for screening and development. The azetidine moiety is a key structural component found in molecules studied for a wide range of biological activities . Furthermore, azetidine-containing compounds are investigated as conformationally constrained analogs of natural amino acids, which can be used in the design of novel peptides and other biologically active structures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-8-2-3-9(11(12)4-8)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKJHOEFRJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2-Chloro-4-methylbenzyl)azetidin-3-amine is a chemical compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H13ClN2
  • Molecular Weight : 210.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other azetidine derivatives that have shown enzyme inhibitory properties .
  • Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (Breast Cancer)TBDCytotoxic
Similar Azetidine DerivativeMDA-MB-231 (Triple-Negative Breast Cancer)0.620Antiproliferative

The compound's mechanism may involve disrupting microtubule dynamics or inducing apoptosis in cancer cells .

Antimicrobial Activity

Studies have shown that azetidine derivatives possess antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens with promising results.

Microbial Strain Activity
Staphylococcus aureusPotent Inhibition
Candida albicansSignificant Activity

These findings suggest a potential application in treating infections caused by resistant strains .

Case Studies

  • Anticancer Efficacy : A study evaluated the effectiveness of azetidine derivatives in inhibiting the proliferation of breast cancer cells. The results indicated that specific modifications to the azetidine structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
  • Antimicrobial Screening : Another study focused on synthesizing new azetidine derivatives and assessing their antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited significant antibacterial and antifungal properties, highlighting their potential as therapeutic agents .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Typically involves the use of substituted benzyl amines and azetidine derivatives.
  • Reagents : Common reagents include bases like sodium hydride or potassium carbonate, solvents such as acetonitrile or DMF (dimethylformamide), and catalysts depending on the specific synthetic route.

Anticancer Research

1-(2-Chloro-4-methylbenzyl)azetidin-3-amine has been investigated for its potential anticancer properties. Compounds with similar azetidine structures have demonstrated efficacy against various cancer cell lines, including breast and prostate cancers. For instance, analogs of azetidinone have shown significant antiproliferative activity at nanomolar concentrations against MCF-7 breast carcinoma cells .

Antimicrobial Activity

Research indicates that compounds containing azetidine moieties may exhibit antimicrobial properties. The presence of the chloro substituent in this compound could enhance its interaction with microbial targets, making it a candidate for further study in the development of new antimicrobial agents.

Neurological Research

There is emerging interest in the role of azetidine derivatives in neurological studies, particularly concerning neuroprotective effects. Compounds with similar frameworks have been explored for their potential to modulate neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published by Fuselier et al., azetidine derivatives were evaluated for their ability to inhibit tumor growth in vitro. The study highlighted that certain compounds within this class exhibited significant activity against human breast cancer cell lines, leading to further exploration of their mechanisms of action and structure-activity relationships .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of azetidine derivatives, revealing that modifications to the azetidine ring could enhance activity against Gram-positive bacteria. This study suggests that this compound could be a promising lead compound for developing new antibiotics .

Data Table: Comparison of Azetidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
3-Aryl-4-(diethoxyphosphoryl)azetidin-2-oneAnticancer<0.5
1,4-DiarylazetidinoneAnticancerTBD
Azetidine Derivative XAntimicrobialTBD

Comparison with Similar Compounds

Key Observations :

  • Polarity : Sulfonyl derivatives (e.g., ) exhibit higher polarity due to the SO₂ group, improving aqueous solubility but possibly reducing membrane permeability.
  • Steric Hindrance : Benzhydryl-substituted analogs () introduce significant bulk, which may hinder binding to compact active sites but improve selectivity.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in (logP ~2.5) increases lipophilicity compared to the target compound (estimated logP ~2.0), impacting blood-brain barrier penetration.
  • Solubility : Sulfonyl derivatives () show enhanced solubility in polar solvents (e.g., water solubility ~10 mg/mL) due to the sulfonyl group, whereas the target compound’s solubility is likely lower (<5 mg/mL).
  • Stability : Chloro substituents (as in the target compound and ) may confer resistance to oxidative degradation compared to methoxy or amine groups.

Preparation Methods

Single-Step Synthesis via Nucleophilic Substitution

A recent study demonstrates a single-step synthesis of azetidine-3-amines by reacting azetidine precursors with amines in the presence of bases under controlled conditions:

  • Procedure:

    • A solution of the azetidine precursor (e.g., azetidine-3-amine derivative) is dissolved in acetonitrile.
    • Equimolar or excess amine is added along with a base such as diethylamine.
    • The reaction mixture is sealed and heated at 80 °C overnight.
    • After reaction completion, the mixture is concentrated, extracted with ethyl acetate/hexanes, washed with water/brine, dried over MgSO4, filtered, and purified by silica gel chromatography.
  • Example Data:

    • Yield: Approximately 70-75% for similar azetidine-3-amine derivatives.
    • Characterization: LC-MS and NMR confirm the product structure.

This method is adaptable for the introduction of various benzyl substituents, including 2-chloro-4-methylbenzyl groups, by using the corresponding benzyl amine or benzyl halide precursors.

Multi-Step Synthesis via Benzyl Halide Alkylation

Another common approach involves:

  • Step 1: Synthesis or procurement of azetidin-3-amine.
  • Step 2: Alkylation of azetidin-3-amine with 2-chloro-4-methylbenzyl chloride or bromide under basic conditions.

  • Typical Conditions:

    • Use of a polar aprotic solvent such as acetonitrile or DMF.
    • Base such as triethylamine or sodium hydride to deprotonate the amine.
    • Stirring at ambient or slightly elevated temperatures.
    • Purification by extraction and chromatography.

This method allows selective N-alkylation at the azetidine nitrogen, yielding 1-(2-chloro-4-methylbenzyl)azetidin-3-amine with good regioselectivity.

Key Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Yield/Purity
Solvent Acetonitrile, DMF, Ethyl acetate/hexanes Polarity affects solubility and reaction rate
Temperature 25–80 °C Higher temperature favors reaction completion
Reaction Time Overnight (12–16 hours) Ensures complete conversion
Base Diethylamine, triethylamine, sodium hydride Facilitates deprotonation and nucleophilic attack
Molar Ratios Azetidine:Amine = 1:1 to 1:2 Excess amine can drive reaction forward
Purification Silica gel chromatography Removes impurities and side products

Research Findings and Analytical Data

  • Mass Spectrometry (LC-MS): Molecular ion peak [M+H]+ consistent with molecular weight of this compound (~calculated m/z 217-220 depending on exact formula).
  • NMR Spectroscopy:
    • ^1H NMR shows aromatic protons corresponding to the 2-chloro-4-methylbenzyl group.
    • Signals for azetidine ring protons appear as multiplets in the 3.0–5.0 ppm range.
    • Methyl group on benzyl ring appears as singlet near 2.3 ppm.
  • Purity: Achieved >95% after chromatographic purification.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Single-step nucleophilic substitution Azetidine precursor, amine, base MeCN, 80 °C, overnight 70-75 Simple, one-pot, versatile Requires pure starting materials
Multi-step alkylation Azetidin-3-amine, 2-chloro-4-methylbenzyl chloride, base DMF/MeCN, RT to 50 °C, hours 65-80 High regioselectivity Multi-step, potential side reactions

Q & A

Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?

  • Guidelines : Use fume hoods for volatile chlorinated solvents (e.g., DCM). Monitor air quality for chloro-methyl byproducts via gas chromatography-mass spectrometry (GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-4-methylbenzyl)azetidin-3-amine
Reactant of Route 2
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1-(2-Chloro-4-methylbenzyl)azetidin-3-amine

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